
6-Amino-2-imino-1-methyl-1,2-dihydropyrimidine-5-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Amino-2-imino-1-methyl-1,2-dihydropyrimidine-5-carbaldehyde is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic organic compounds similar to pyridines and are known for their wide range of biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-2-imino-1-methyl-1,2-dihydropyrimidine-5-carbaldehyde typically involves multi-step reactions starting from acyclic precursors. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The initial step involves the cyclization of acyclic starting materials such as benzylidene acetones and ammonium thiocyanates.
Aromatization: The intermediate product undergoes aromatization to form the pyrimidine ring.
S-Methylation: The compound is then subjected to S-methylation to introduce a methyl group.
Oxidation: The methylated compound is oxidized to form methylsulfonyl derivatives.
Formation of Guanidines: Finally, the compound is treated with suitable amines to form guanidines.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
6-Amino-2-imino-1-methyl-1,2-dihydropyrimidine-5-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and imino groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
6-Amino-2-imino-1-methyl-1,2-dihydropyrimidine-5-carbaldehyde has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an antitrypanosomal and antiplasmodial agent.
Biological Research: It is used in assays to evaluate its cytotoxic properties against various cell lines.
Pharmaceutical Research: The compound is explored for its potential therapeutic applications in treating neglected tropical diseases such as human African trypanosomiasis and malaria.
Mechanism of Action
The exact mechanism of action of 6-Amino-2-imino-1-methyl-1,2-dihydropyrimidine-5-carbaldehyde is not fully understood. it is believed to exert its effects by interacting with specific molecular targets and pathways involved in the biological processes of the pathogens it targets. The compound may inhibit key enzymes or disrupt cellular functions essential for the survival of the pathogens.
Comparison with Similar Compounds
Similar Compounds
6-Amino-1-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylic acid: This compound shares a similar pyrimidine core structure but differs in the functional groups attached to the ring.
2-Aminopyrimidine Derivatives: These compounds have similar biological activities and are studied for their antitrypanosomal and antiplasmodial properties.
Uniqueness
6-Amino-2-imino-1-methyl-1,2-dihydropyrimidine-5-carbaldehyde is unique due to its specific combination of functional groups, which may contribute to its distinct biological activities and potential therapeutic applications. Its ability to undergo various chemical reactions also makes it a versatile compound for further modifications and studies.
Properties
CAS No. |
5388-29-4 |
|---|---|
Molecular Formula |
C6H8N4O |
Molecular Weight |
152.15 g/mol |
IUPAC Name |
6-amino-2-imino-1-methylpyrimidine-5-carbaldehyde |
InChI |
InChI=1S/C6H8N4O/c1-10-5(7)4(3-11)2-9-6(10)8/h2-3,8H,7H2,1H3 |
InChI Key |
RYOLKPVPYKIRAV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C=NC1=N)C=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


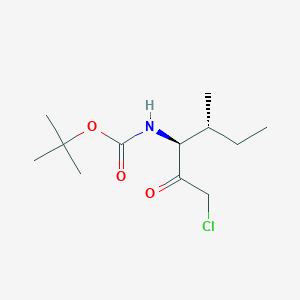

![Rel-(1aR,2aR,5aR,5bS)-Hexahydro-4H-oxireno[3,4]cyclopenta[1,2-b]furan-4-one](/img/structure/B13121590.png)

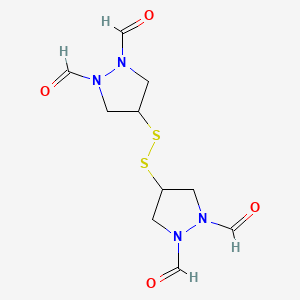
![N-[4-[[[3-Amino-3-[(aminosulfonyl)amino]-2-propen-1-yl]thio]methyl]-2-thiazolyl]-guanidine](/img/structure/B13121600.png)
![1H-pyrano[3,4-c]pyridin-4-one](/img/structure/B13121607.png)
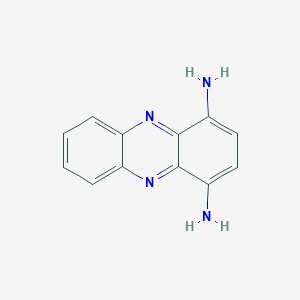
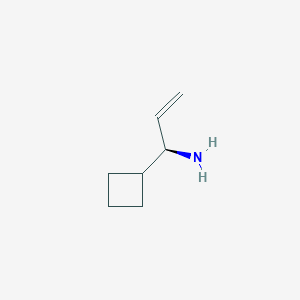


![2-Chloro-5,6-dimethyl-1H-imidazo[4,5-b]pyrazine](/img/structure/B13121641.png)
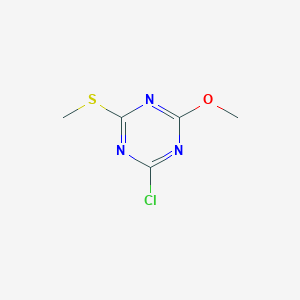
![Tert-butyl 7-chloroimidazo[1,2-b]pyridazine-2-carboxylate](/img/structure/B13121647.png)
